

toxicological data and safety information for 4-Methyldibenzothiophene

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Compound of Interest

Compound Name: 4-Methyldibenzothiophene

Cat. No.: B047821

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4-Methyldibenzothiophene: A Toxicological and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety information for **4-Methyldibenzothiophene**. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Crucially, specific quantitative toxicological data for **4-Methyldibenzothiophene** is limited in publicly accessible literature. Much of the data presented herein is extrapolated from studies on the parent compound, dibenzothiophene, and related polycyclic aromatic sulfur heterocycles (PASHs). Direct experimental data on **4-Methyldibenzothiophene** is required for a definitive safety evaluation.

Chemical and Physical Properties

4-Methyldibenzothiophene is a heterocyclic aromatic organic compound. It is a derivative of dibenzothiophene with a methyl group substitution.^[1]

Property	Value	Reference
CAS Number	7372-88-5	[2]
Molecular Formula	C ₁₃ H ₁₀ S	[1][2]
Molecular Weight	198.28 g/mol	[2]
Appearance	White solid	
Melting Point	64-68 °C	
Boiling Point	298 °C	
Purity	≥95% - 96%	[2]

Toxicological Data

Direct and comprehensive toxicological data for **4-Methyldibenzothiophene** is not readily available in the reviewed literature. The following sections summarize data for the parent compound, dibenzothiophene, to provide an indication of potential hazards.

Acute Toxicity

No specific LD₅₀ value for **4-Methyldibenzothiophene** was found. However, a study on the acute oral toxicity of dibenzothiophene in male CD-1 mice was identified.[3]

Compound	Species	Route	LD ₅₀	Observations	Reference
Dibenzothiophene	Male CD-1 Mice	Oral	470 mg/kg	Abnormal behavior (sluggishness to anesthesia), pulmonary congestion, edema, intestinal hemorrhage, mottled livers, severe centrilobular hepatic necrosis, necrosis of lymphocytes in thymic cortices.	[3]
Dibenzothiophene (with pre-induction of mixed-function oxidases)	Male CD-1 Mice	Oral	335 mg/kg	Increased toxicity after enzyme induction.	[3]

Genotoxicity and Mutagenicity

Specific mutagenicity data for **4-Methyldibenzothiophene** from standard assays like the Ames test or chromosomal aberration assays were not found in the searched literature. It is crucial to perform these assays to determine the mutagenic potential of this compound.

Carcinogenicity

There is no specific data on the carcinogenicity of **4-Methyldibenzothiophene**.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of **4-Methyldibenzothiophene** is not available.

Safety Information

Hazard Classification

Based on available safety data sheets, **4-Methyldibenzothiophene** is classified as a combustible solid.[\[4\]](#)

Parameter	Classification	Reference
Storage Class Code	11 - Combustible Solids	[4]
WGK (Water Hazard Class)	WGK 3	[4]

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended when handling **4-Methyldibenzothiophene**.[\[4\]](#)

- Eye Protection: Eyeshields or safety glasses.[\[4\]](#)
- Hand Protection: Gloves.[\[4\]](#)
- Respiratory Protection: Dust mask type N95 (US).[\[4\]](#)

Experimental Protocols

Detailed experimental protocols for toxicological assessment of **4-Methyldibenzothiophene** are not available. The following are generalized protocols for key assays that should be performed.

Acute Oral Toxicity Study (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity (LD_{50}) of a substance.

Test Animals: Typically rodents, such as rats or mice.

Procedure:

- Dosing: A single, high dose of the test substance (e.g., 5000 mg/kg) is administered to a small group of animals by oral gavage.[5]
- Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days.[5] Observations include changes in behavior, body weight, and any visible signs of distress.[5]
- Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed.
- Data Analysis: The LD_{50} is calculated based on the mortality data.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*. [6][7][8]

Materials:

- *Salmonella typhimurium* histidine auxotroph strains (e.g., TA98, TA100).[6]
- Test compound dissolved in a suitable solvent.[6]
- S9 metabolic activation mixture (optional, to mimic mammalian metabolism).[6]
- Minimal glucose agar plates (deficient in histidine).[6]
- Top agar containing a trace amount of histidine.[6]

Procedure:

- Preparation: Overnight cultures of the bacterial strains are prepared.[6]
- Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in a tube. [6]
- Plating: The mixture is added to molten top agar and poured onto minimal glucose agar plates.[6]
- Incubation: Plates are incubated at 37°C for 48-72 hours.[6]
- Colony Counting: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.[6] A significant increase in revertant colonies compared to the control indicates mutagenic activity.[6]

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][10]

Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines like Chinese hamster ovary (CHO) cells are commonly used.[9]

Procedure:

- Cell Culture: Mammalian cell cultures are established.
- Exposure: Cells are treated with various concentrations of the test substance, both with and without metabolic activation (S9 mix), for a defined period.[9]
- Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of cell division.[10]
- Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.[11]

- Staining and Analysis: Chromosomes are stained, and at least 50 metaphase spreads per condition are analyzed under a microscope for chromosomal aberrations.[11]
- Data Analysis: The frequency of aberrant cells and the types of aberrations are recorded and statistically analyzed.[11]

Signaling Pathways and Logical Relationships

Biodesulfurization via the 4S Pathway

4-Methyldibenzothiophene is known to be a substrate for biodesulfurization by certain bacteria, such as *Rhodococcus* species.[12] This process occurs via the sulfur-specific "4S" pathway, which removes the sulfur atom without degrading the carbon skeleton.[12][13] The end product of 4-MDBT desulfurization is 4-methylhydroxybiphenyl (4-MHBP).[12]

Caption: The 4S pathway for the biodesulfurization of **4-Methyldibenzothiophene**.

Conclusion

The available data on the toxicology and safety of **4-Methyldibenzothiophene** is sparse. While some basic safety information is available, crucial quantitative data on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are lacking. The information on the parent compound, dibenzothiophene, suggests potential for acute toxicity. Therefore, it is imperative that comprehensive toxicological studies are conducted on **4-**

Methyldibenzothiophene to establish a complete safety profile before its use in any application where human exposure is possible. The biodesulfurization of **4-**

Methyldibenzothiophene via the 4S pathway is a well-described biological process.

Researchers, scientists, and drug development professionals should exercise caution and adhere to stringent safety protocols when handling this compound, assuming a hazard profile similar to or greater than that of dibenzothiophene until specific data becomes available.

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